N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a phenoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenoxyethyl intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fenoxycarb: An insect growth regulator with a similar phenoxyphenoxyethyl structure.
Pyriproxyfen: Another insect growth regulator with a related chemical structure
Uniqueness
N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
115156-39-3 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[2-(4-phenoxyphenoxy)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H19NO3/c20-18(14-6-7-14)19-12-13-21-15-8-10-17(11-9-15)22-16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,19,20) |
InChI Key |
FTPCUGHCFKLABN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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